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molecular formula C8H14O B8740213 3,3-Dimethylhex-5-EN-2-one CAS No. 26118-94-5

3,3-Dimethylhex-5-EN-2-one

Cat. No. B8740213
M. Wt: 126.20 g/mol
InChI Key: AICKKCPBGSMRJG-UHFFFAOYSA-N
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Patent
US04894383

Procedure details

A mixture of 121 g (1.0 mol) of 3-bromopropene and 103 g (1.2 mol) of 3-methyl-2-butanone is added dropwise during the course of 2 hours to a suspension of 168 g (3.0 mol) of potassium hydroxide powder and 10 g of tetrabutylammonium bromide in 300 ml of toluene with stirring. During this addition the reaction temperature is kept below 30° C. The reaction mixture is kept at room temperature for a further 2 hours, then mixed with water, and the organic phase is separated. The organic phase is washed twice with water, dried and distilled through a packed column at ambient pressure. 40 g (31.7% of theory) of 4,4-dimethyl-1-hexen-5-one are obtained as a clear liquid of boiling point 151°-154° C.
Quantity
121 g
Type
reactant
Reaction Step One
Quantity
103 g
Type
reactant
Reaction Step One
Quantity
168 g
Type
reactant
Reaction Step Two
Quantity
300 mL
Type
reactant
Reaction Step Two
Quantity
10 g
Type
catalyst
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
Br[CH2:2][CH:3]=[CH2:4].CC(C)[C:7](=[O:9])[CH3:8].[OH-].[K+].O.[C:14]1(C)[CH:19]=CC=C[CH:15]=1>[Br-].C([N+](CCCC)(CCCC)CCCC)CCC>[CH3:2][C:3]([CH3:4])([C:7](=[O:9])[CH3:8])[CH2:19][CH:14]=[CH2:15] |f:2.3,6.7|

Inputs

Step One
Name
Quantity
121 g
Type
reactant
Smiles
BrCC=C
Name
Quantity
103 g
Type
reactant
Smiles
CC(C(C)=O)C
Step Two
Name
Quantity
168 g
Type
reactant
Smiles
[OH-].[K+]
Name
Quantity
300 mL
Type
reactant
Smiles
C1(=CC=CC=C1)C
Name
Quantity
10 g
Type
catalyst
Smiles
[Br-].C(CCC)[N+](CCCC)(CCCC)CCCC
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
During this addition the reaction temperature
CUSTOM
Type
CUSTOM
Details
is kept below 30° C
CUSTOM
Type
CUSTOM
Details
the organic phase is separated
WASH
Type
WASH
Details
The organic phase is washed twice with water
CUSTOM
Type
CUSTOM
Details
dried
DISTILLATION
Type
DISTILLATION
Details
distilled through a packed column at ambient pressure

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
CC(CC=C)(C(C)=O)C
Measurements
Type Value Analysis
AMOUNT: MASS 40 g
YIELD: PERCENTYIELD 31.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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